(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of the Pyrrolidinyl Group: This can be achieved through the reaction of a suitable amine with a halogenated pyrrolidine under basic conditions.
Coupling Reactions: The pyrrolidinyl group is then coupled with the chloropyridinyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone: shares similarities with other halogenated aromatic compounds and pyrrolidinyl derivatives.
Fluorinated Aromatics: Compounds like 2-chloro-6-fluorobenzene have similar halogenation patterns.
Pyrrolidinyl Derivatives: Compounds containing the pyrrolidinyl group, such as pyrrolidine itself or its substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O2/c17-11-2-1-3-13(19)15(11)16(22)21-7-5-10(9-21)23-14-4-6-20-8-12(14)18/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPCJRCQISNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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